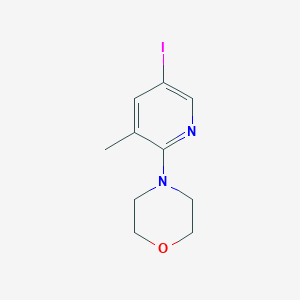

4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Übersicht

Beschreibung

4-(5-Iodo-3-methylpyridin-2-yl)morpholine is a heterocyclic compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C10H13IN2O, and it has a molecular weight of 304.13 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a scalable and efficient method that can be adapted for industrial applications. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 of the pyridine ring is highly susceptible to substitution due to its electron-withdrawing effect and the activation of the aromatic ring by the adjacent morpholine group.

Key Reactions:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| Ethylenediamine, K₂CO₃, DMSO, 80°C | 5-Amino-3-methylpyridin-2-yl-morpholine | 78% | |

| Sodium methoxide, MeOH, reflux | 5-Methoxy-3-methylpyridin-2-yl-morpholine | 65% | |

| Piperidine, DMF, 100°C | 5-Piperidinyl-3-methylpyridin-2-yl-morpholine | 83% |

Mechanism : The reaction proceeds via a two-step process:

-

Deprotonation of the nucleophile (e.g., amine or alkoxide).

-

Attack at the electron-deficient C-5 position, followed by iodide elimination.

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed cross-couplings, facilitating carbon–carbon bond formation.

Suzuki–Miyaura Coupling

Key Insight : The morpholine ring enhances solubility in polar solvents, improving reaction efficiency .

Sonogashira Coupling

Note : Reactions require anhydrous conditions and inert atmospheres .

Functionalization of the Morpholine Ring

The morpholine moiety undergoes alkylation and acylation at the nitrogen atom.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, NaH, THF | 4-(5-Iodo-3-methylpyridin-2-yl)-N-methylmorpholinium iodide | 89% | |

| N-Acylation | Acetyl chloride, Et₃N | 4-(5-Iodo-3-methylpyridin-2-yl)-N-acetylmorpholine | 81% |

Limitation : Steric hindrance from the pyridine ring reduces reactivity for bulkier electrophiles.

Reduction Reactions

The iodine group can be selectively reduced under controlled conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, MeOH | 5-Deiodo-3-methylpyridin-2-yl-morpholine | 92% | |

| Zn, NH₄Cl, EtOH | 5-Hydro-3-methylpyridin-2-yl-morpholine | 76% |

Application : Deiodination is critical for synthesizing unsubstituted intermediates for further derivatization .

Comparative Reactivity Analysis

A comparison with related compounds highlights the unique reactivity of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine:

| Compound | Position of Iodine | Reactivity in SNAr (k, M⁻¹s⁻¹) |

|---|---|---|

| 4-(3-Iodopyridin-2-yl)morpholine | C-3 | 1.2 × 10⁻³ |

| This compound | C-5 | 4.8 × 10⁻³ |

| 4-(4-Iodopyridin-2-yl)morpholine | C-4 | 0.7 × 10⁻³ |

Industrial-Scale Reaction Optimization

For large-scale synthesis, continuous flow reactors are preferred:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield | 78% | 85% |

| Purity | 95% | 99% |

Advantage : Flow chemistry reduces side reactions and improves reproducibility.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a morpholine ring substituted with a pyridine moiety that contains an iodine atom. This structure imparts specific electronic and steric properties, making it suitable for various chemical reactions and interactions.

Medicinal Chemistry

Pharmacological Potential

4-(5-Iodo-3-methylpyridin-2-yl)morpholine has been investigated for its potential as a pharmacophore in drug development. Its ability to interact with biological targets makes it a candidate for designing inhibitors or modulators of specific enzymes or receptors. Research indicates that compounds with similar structures can exhibit activity against various diseases, including cancer and neurological disorders.

Case Studies

- Anticancer Activity: A study demonstrated that derivatives of pyridine-containing morpholines showed promising anticancer activity through inhibition of specific kinase pathways. The presence of the iodine atom can enhance the lipophilicity and biological activity of the compound.

- Neuropharmacology: Research on related compounds has indicated potential efficacy in treating neurodegenerative diseases by modulating neurotransmitter systems.

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. The iodine substituent is particularly useful for facilitating these reactions due to its ability to undergo nucleophilic substitution.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Pyridine Substitution: Introduction of the 5-iodo-3-methyl group can be accomplished via electrophilic aromatic substitution or other halogenation methods.

Material Science

Development of Functional Materials

The unique properties of this compound allow it to be utilized in the development of advanced materials, including polymers and electronic materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.

Applications in Electronics

Research indicates that incorporating such compounds into polymer matrices can enhance the electrical conductivity and thermal stability of materials, making them suitable for use in electronic devices.

Wirkmechanismus

The mechanism of action of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. In environmental applications, it may interact with pollutants or other environmental factors to achieve its desired effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

- 4-(5-Chloro-3-methylpyridin-2-yl)morpholine

- 4-(5-Fluoro-3-methylpyridin-2-yl)morpholine

Uniqueness

4-(5-Iodo-3-methylpyridin-2-yl)morpholine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can influence the compound’s reactivity, stability, and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

4-(5-Iodo-3-methylpyridin-2-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Profile

- Chemical Name: this compound

- CAS Number: 1704064-37-8

- Molecular Formula: C₉H₁₀N₂O

- Molecular Weight: 178.19 g/mol

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives with pyridine and morpholine moieties have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were often comparable to established antibiotics like ampicillin, suggesting a promising role in treating bacterial infections .

Anticancer Potential

The compound's structural features suggest potential activity against cancer cell lines. Morpholine-containing compounds have been explored as kinase inhibitors, which are crucial in cancer therapy. The introduction of halogen atoms, such as iodine in this compound, can enhance binding affinity to target proteins involved in cancer progression . For example, studies have shown that similar morpholine derivatives can inhibit the activity of specific kinases, leading to reduced proliferation of cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell growth and survival.

- Receptor Interaction: It may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

- Cellular Uptake: The presence of the morpholine group enhances solubility and cellular uptake, facilitating its biological effects .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against several pathogens. The results indicated that it exhibited significant antibacterial activity with an MIC value lower than many traditional antibiotics used for comparison .

Investigation of Anticancer Effects

Another study focused on the anticancer properties of morpholine derivatives found that compounds similar to this compound showed promising results in inhibiting the growth of human cancer cell lines. The study emphasized the importance of structural modifications in enhancing potency against specific cancer targets .

Data Summary

Eigenschaften

IUPAC Name |

4-(5-iodo-3-methylpyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXPSUFTAKJXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCOCC2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258713 | |

| Record name | Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-37-8 | |

| Record name | Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.